2,6-dimethyl-4-(2-oxopyrrolidin-1-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide
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Overview
Description
2,6-dimethyl-4-(2-oxopyrrolidin-1-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzenesulfonamide core substituted with a pyrrolidinone and a pyrazole moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-4-(2-oxopyrrolidin-1-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide typically involves multiple steps:
Formation of the Pyrrolidinone Moiety: This can be achieved through the cyclization of a suitable amine with a carboxylic acid derivative under acidic or basic conditions.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via the condensation of a 1,3-diketone with hydrazine or its derivatives.
Coupling Reactions: The final step involves coupling the pyrrolidinone and pyrazole moieties to the benzenesulfonamide core. This can be done using standard coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using catalysts to lower activation energy and increase reaction rates.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups or the pyrrolidinone ring.
Reduction: Reduction reactions can target the sulfonamide group or the pyrazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of halogen atoms or other functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Material Science: Potential use in the development of novel polymers or nanomaterials.
Biology
Enzyme Inhibition: It may inhibit specific enzymes due to its sulfonamide group.
Protein Binding: Potential to bind to proteins and alter their function.
Medicine
Drug Development: Investigated for its potential as an anti-inflammatory or anticancer agent.
Diagnostics: Used in the development of diagnostic tools due to its specific binding properties.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The compound exerts its effects primarily through:
Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition.
Protein Interaction: The compound can bind to specific proteins, altering their conformation and function.
Signal Transduction Pathways: It may interfere with cellular signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Other sulfonamide derivatives with similar structures.
Pyrazoles: Compounds containing the pyrazole ring.
Pyrrolidinones: Compounds with the pyrrolidinone moiety.
Uniqueness
Structural Complexity: The combination of pyrrolidinone, pyrazole, and sulfonamide groups in one molecule is unique.
Biological Activity: The specific arrangement of functional groups may confer unique biological activities not seen in simpler analogs.
Conclusion
2,6-dimethyl-4-(2-oxopyrrolidin-1-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable subject for further research and development.
Properties
CAS No. |
955966-54-8 |
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Molecular Formula |
C18H24N4O3S |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
2,6-dimethyl-4-(2-oxopyrrolidin-1-yl)-N-(1,3,5-trimethylpyrazol-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C18H24N4O3S/c1-11-9-15(22-8-6-7-16(22)23)10-12(2)18(11)26(24,25)20-17-13(3)19-21(5)14(17)4/h9-10,20H,6-8H2,1-5H3 |
InChI Key |
UGZVACNTWCNZCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)NC2=C(N(N=C2C)C)C)C)N3CCCC3=O |
Origin of Product |
United States |
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